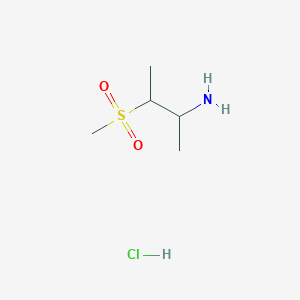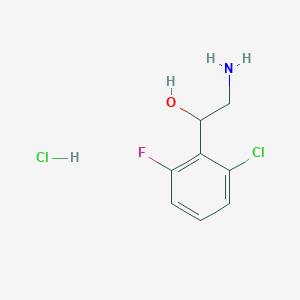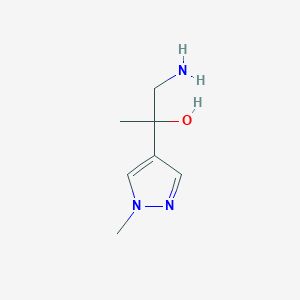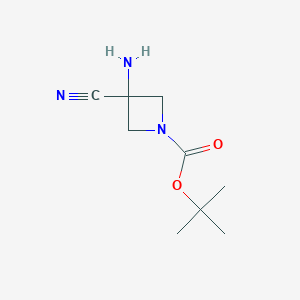
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a chemical compound with the molecular formula C9H15N3O2. It is characterized by the presence of a tert-butyl group, an amino group, a cyano group, and an azetidine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with azetidine-1-carboxylate as the core structure.
Reaction Steps: The azetidine ring is functionalized with an amino group and a cyano group through a series of reactions involving reagents like cyanogen bromide and ammonia.
Protection and Deprotection: The tert-butyl group is often introduced to protect the amino group during synthesis and is later removed if necessary.
Industrial Production Methods:
Batch Production: The compound is produced in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or nitric acid are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitro compounds, etc.
Reduction Products: Primary amines, secondary amines, etc.
Substitution Products: Alkylated azetidines.
Mechanism of Action
Mode of Action
- tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate may exert its effects through various mechanisms:
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is utilized in the development of drugs targeting various diseases. Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl 3-cyanoazetidine-1-carboxylate: Similar structure but lacks the amino group.
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a different substituent on the azetidine ring.
Uniqueness:
The presence of both amino and cyano groups in tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate makes it more reactive and versatile compared to similar compounds.
This compound's unique combination of functional groups and its ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLBBSVDHIWMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
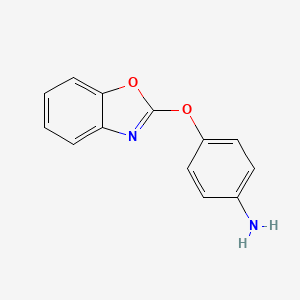
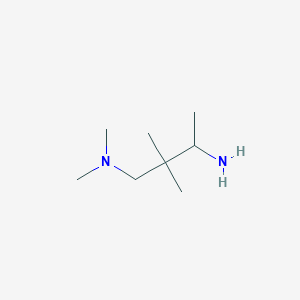
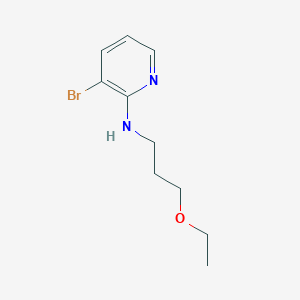
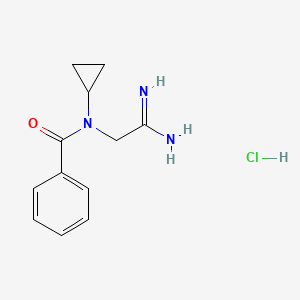


![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)

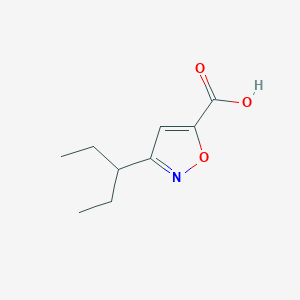
![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
